Stereochemical Identity: Defined (1R,2R) Absolute Configuration Versus Cis Diastereomer or Racemic Enantiomer Mixtures
The target compound is catalogued with the defined absolute configuration (1R,2R) as verified by its IUPAC name (1R,2R)-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid and InChI stereochemical layer (/t13-,14-/m1/s1) [1]. In contrast, the closest cis diastereomer — cis-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-69-3) — carries the (1R,2S) or (1S,2R) configuration, placing the benzoyl ketone and carboxylic acid on the same face of the cyclohexane ring . Additionally, the Sigma-Aldrich/Rieke Metals listing explicitly notes that 'all chiral compounds contain a mixture of enantiomers i.e. not chirally pure,' indicating that the commercially supplied material contains both (1R,2R) and (1S,2S) enantiomers but retains trans relative stereochemistry, distinguishing it from the cis racemate . No quantitative enantiomeric excess (e.e.) data are provided on vendor certificates of analysis, representing an important procurement caveat for applications requiring single-enantiomer purity.
| Evidence Dimension | Stereochemical configuration at cyclohexane C1 and C2 positions and commercial enantiomeric composition |
|---|---|
| Target Compound Data | (1R,2R) trans configuration; IUPAC confirms defined absolute stereochemistry; supplied as mixture of (1R,2R) and (1S,2S) enantiomers |
| Comparator Or Baseline | cis-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-69-3): (1R,2S) or (1S,2R) configuration; carboxylic acid and benzoyl group in cis relationship |
| Quantified Difference | Qualitative stereochemical difference (trans vs. cis); enantiomeric composition not quantified on commercial COA for either compound |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI stereodescriptors, and commercial product labelling |
Why This Matters
Trans versus cis stereochemistry determines the three-dimensional presentation of the ketone carbonyl and carboxylic acid, which is critical in KMO inhibitory pharmacophore models where the spatial relationship between these two hydrogen-bonding motifs directly influences target engagement ; procurement of the incorrect diastereomer yields a different spatial pharmacophore and invalidates any structure-activity relationship built on the trans series.
- [1] PubChem Compound Summary CID 24722446, trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. See IUPAC name and InChI stereodescriptors. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24722446 View Source
